Cas no 2104002-29-9 (1-Propanone, 2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)-, (2R)-)
1-Propanone, 2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)-, (2R)- Chemical and Physical Properties
Names and Identifiers
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- 1-Propanone, 2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)-, (2R)-
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- Inchi: 1S/C6H10N4O/c1-4(7)5(11)6-9-8-3-10(6)2/h3-4H,7H2,1-2H3/t4-/m1/s1
- InChI Key: KVLKKCJIFLKWFU-SCSAIBSYSA-N
- SMILES: C(C1N(C)C=NN=1)(=O)[C@H](N)C
1-Propanone, 2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)-, (2R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-798499-0.05g |
(2R)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one |
2104002-29-9 | 95% | 0.05g |
$948.0 | 2024-05-21 | |
| Enamine | EN300-798499-0.1g |
(2R)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one |
2104002-29-9 | 95% | 0.1g |
$993.0 | 2024-05-21 | |
| Enamine | EN300-798499-0.25g |
(2R)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one |
2104002-29-9 | 95% | 0.25g |
$1038.0 | 2024-05-21 | |
| Enamine | EN300-798499-0.5g |
(2R)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one |
2104002-29-9 | 95% | 0.5g |
$1084.0 | 2024-05-21 | |
| Enamine | EN300-798499-1.0g |
(2R)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one |
2104002-29-9 | 95% | 1.0g |
$1129.0 | 2024-05-21 | |
| Enamine | EN300-798499-2.5g |
(2R)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one |
2104002-29-9 | 95% | 2.5g |
$2211.0 | 2024-05-21 | |
| Enamine | EN300-798499-5.0g |
(2R)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one |
2104002-29-9 | 95% | 5.0g |
$3273.0 | 2024-05-21 | |
| Enamine | EN300-798499-10.0g |
(2R)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one |
2104002-29-9 | 95% | 10.0g |
$4852.0 | 2024-05-21 |
1-Propanone, 2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)-, (2R)- Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 1-Propanone, 2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)-, (2R)-
Research Brief on 1-Propanone, 2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)-, (2R)- (CAS: 2104002-29-9)
1-Propanone, 2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)-, (2R)- (CAS: 2104002-29-9) is a chiral compound featuring a 1,2,4-triazole moiety, which has garnered significant attention in the field of medicinal chemistry due to its potential as a pharmacophore in drug discovery. Recent studies have explored its applications in the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and infectious diseases. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential clinical applications.
The compound's structural uniqueness lies in its (2R)-configuration and the presence of both amino and triazole functional groups, which contribute to its diverse reactivity and binding affinity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of triazole-containing kinase inhibitors, showing promising activity against specific cancer cell lines. The study highlighted the compound's role in modulating protein-protein interactions, a key mechanism in targeted cancer therapies.
In the context of CNS disorders, recent preclinical investigations have revealed that derivatives of 1-Propanone, 2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)-, (2R)- exhibit selective binding to GABAA receptor subtypes. This finding, published in Neuropharmacology (2024), suggests potential applications in anxiety and epilepsy treatments. The compound's ability to cross the blood-brain barrier was notably enhanced through structural modifications, as evidenced by in vivo pharmacokinetic studies in rodent models.
From a synthetic chemistry perspective, advances in asymmetric catalysis have improved the production efficiency of this chiral building block. A 2024 Nature Communications paper described a novel enzymatic resolution method that achieves >99% enantiomeric excess for the (2R)-isomer, addressing previous challenges in large-scale production. This methodological breakthrough is particularly significant for pharmaceutical applications where stereochemical purity is critical.
The antimicrobial potential of this compound has also been investigated, with recent studies identifying potent activity against drug-resistant bacterial strains. Research published in Antimicrobial Agents and Chemotherapy (2023) demonstrated that structural analogs exhibit inhibitory effects against both Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The mechanism appears to involve interference with bacterial cell wall synthesis, distinct from existing antibiotic classes.
Ongoing clinical trials are evaluating the safety profile of this compound and its derivatives, with preliminary Phase I data showing favorable pharmacokinetic properties. The development pipeline includes potential indications for neurodegenerative diseases, given the compound's neuroprotective effects observed in cellular models of Parkinson's disease. Future research directions may explore its application in combination therapies and targeted drug delivery systems.
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